5,6,7,8-Tetrahydroquinoline-6-carboxylic acid

thermal stability process chemistry solid-state properties

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid is a bicyclic heterocycle (C10H11NO2, MW 177.20) that incorporates a carboxylic acid substituent on the saturated carbocyclic ring of a tetrahydroquinoline bearing a pyridine-type endocyclic nitrogen. Unlike the more common 1,2,3,4-tetrahydroquinoline-6-carboxylic acid isomer (CAS 5382-49-0), which possesses a secondary aniline‑type nitrogen, this scaffold features the nitrogen atom within the aromatic ring.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 1256822-12-4
Cat. No. B1591802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinoline-6-carboxylic acid
CAS1256822-12-4
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1C(=O)O)C=CC=N2
InChIInChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-2,5,8H,3-4,6H2,(H,12,13)
InChIKeyBNMHRKQDWDPFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid (CAS 1256822-12-4): A Pyridine-Containing Saturated Quinoline Scaffold for CNS and Lipoxygenase-Focused Discovery Programs


5,6,7,8-Tetrahydroquinoline-6-carboxylic acid is a bicyclic heterocycle (C10H11NO2, MW 177.20) that incorporates a carboxylic acid substituent on the saturated carbocyclic ring of a tetrahydroquinoline bearing a pyridine-type endocyclic nitrogen [1]. Unlike the more common 1,2,3,4-tetrahydroquinoline-6-carboxylic acid isomer (CAS 5382-49-0), which possesses a secondary aniline‑type nitrogen, this scaffold features the nitrogen atom within the aromatic ring. This fundamental structural distinction alters hydrogen‑bonding capacity, lipophilicity, and downstream synthetic derivatization options [1][2].

Procurement Risk Alert: Why 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid Cannot Be Interchanged with Positional Isomers in Discovery Chemistry


The tetrahydroquinoline-carboxylic acid family comprises several positional isomers (2‑, 3‑, 4‑, and 6‑carboxylic acids, each representing either the 5,6,7,8‑ or 1,2,3,4‑tetrahydro saturation pattern). These compounds are not functionally interchangeable. The 5,6,7,8‑tetrahydro isomer with a 6‑carboxylic acid group presents a pyridine nitrogen with a lone pair available for metal coordination or salt formation, while the 1,2,3,4‑isomer of 6‑carboxylic acid contains a secondary aniline NH that serves as a nucleophilic handle for sulfonylation [1][2]. Consequently, the two scaffolds lead to distinct patent landscapes and biological target profiles: the 1,2,3,4‑isomer is the core of MCL‑1 inhibitor programs, whereas the 5,6,7,8‑scaffold appears in leukotriene and lipoxygenase inhibitor patents [2][3]. Substituting one isomer for another without thorough structure‑based validation therefore risks synthetic dead‑ends, altered ADMET properties, and invalid structure‑activity relationships.

Head-to-Head Quantitative Differentiation: 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid Versus Its Closest Positional Isomer (1,2,3,4-Tetrahydroquinoline-6-carboxylic acid, CAS 5382-49-0)


Thermal Stability and Storage Convenience: 112 °C Higher Melting Point Enables Room‑Temperature Storage and Broader Reaction Solvent Windows

The target compound exhibits a melting point of 280 °C, substantially higher than the 168 °C reported for the 1,2,3,4‑isomer . The higher melting point reflects stronger crystal lattice energy, which correlates with lower volatility and reduced hygroscopicity. Practically, the target compound is stored at ambient temperature in a sealed dry container, whereas the 1,2,3,4‑isomer requires refrigerated storage at 2–8 °C to prevent degradation . This thermal advantage expands the solvent compatibility window for reactions run at elevated temperatures (e.g., DMF at 150 °C) without premature melting or decomposition of the building block.

thermal stability process chemistry solid-state properties

Safety and Hazard Classification: Warning (H302) Versus Danger (H301) – Reduced Acute Oral Toxicity Risk

GHS classification data reveal a meaningful safety differentiation. The target compound carries a 'Warning' signal word with hazard statements H302 (harmful if swallowed), H315, H319, and H335 . The 1,2,3,4‑isomer is classified as 'Danger' with the more severe acute oral toxicity statement H301 (toxic if swallowed) . The shift from H301 to H302 reflects a higher LD₅₀ or reduced bioavailability for the 5,6,7,8‑isomer, although exact LD₅₀ values are not publicly available. This regulatory distinction influences shipping classification, personal protective equipment requirements, and institutional chemical hygiene plans.

laboratory safety occupational health regulatory compliance

Hydrogen‑Bond Donor Count and Lipophilicity: Fewer H‑Bond Donors (1 vs. 2) and Lower XLogP3 (1.1 vs. 1.8) Alter Pharmacokinetic Predictions

PubChem‑computed descriptors highlight two pharmacokinetically relevant differences. The target compound possesses only one hydrogen‑bond donor (the carboxylic acid proton), whereas the 1,2,3,4‑isomer has two (carboxylic acid plus secondary aniline NH) [1][2]. The computed XLogP3 values are 1.1 for the target and 1.8 for the comparator, indicating that the 5,6,7,8‑isomer is approximately 0.7 log unit more polar [1][2]. Topological polar surface area is essentially identical (50.2 vs. 49.3 Ų). In fragment‑based or lead‑like design, a lower HBD count combined with moderate lipophilicity suggests the 5,6,7,8‑scaffold may offer higher passive membrane permeability and lower susceptibility to P‑glycoprotein efflux relative to the 1,2,3,4‑isomer when the carboxylic acid is appropriately masked as a prodrug ester.

drug-likeness ADME prediction medicinal chemistry design

Synthetic Handle Identity: Pyridine‑Type Nitrogen Enables Metal‑Coordination Chemistry Absent in the Aniline‑Type 1,2,3,4‑Isomer

The defining structural distinction between the two 6‑carboxylic acid isomers is the chemical nature of the nitrogen atom. In the 5,6,7,8‑isomer, the nitrogen resides within a pyridine ring (sp²‑hybridized, basic lone pair capable of σ‑donation and π‑back‑bonding to transition metals) [1]. The 1,2,3,4‑isomer contains a secondary aniline‑type nitrogen (sp³‑hybridized NH) that is nucleophilic and readily sulfonylated [2]. This difference is evidenced by the patent literature: the 1,2,3,4‑scaffold is the foundation of 1‑sulfonylated MCL‑1 inhibitors derived from the aniline NH [2], whereas the 5,6,7,8‑scaffold appears in leukotriene/lipoxygenase inhibitor patents where the pyridine nitrogen may participate in heme‑iron coordination or hydrogen‑bonding to the target enzyme [3]. No compounds from the MCL‑1 chemotype can be synthesized from the 5,6,7,8‑isomer because the requisite sulfonylation site (the aniline NH) is absent, and conversely, metal‑binding applications exploiting the pyridine lone pair are inaccessible from the 1,2,3,4‑isomer.

coordination chemistry catalysis synthetic methodology

Optimal Deployment Scenarios for 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid Based on Evidence‑Backed Differentiation


CNS Drug Discovery Programs Requiring Low Hydrogen‑Bond Donor Count and Moderate Lipophilicity

The scaffold's single H‑bond donor (COOH only) and XLogP3 of 1.1 align with CNS multiparameter optimization (MPO) guidelines that penalize excessive HBD count. Medicinal chemistry teams designing brain‑penetrant candidates can employ this building block as a core fragment, confident that the inherent physicochemical profile will not violate lead‑like property space, unlike the 1,2,3,4‑isomer which carries an additional aniline NH donor [1].

High‑Temperature Parallel Synthesis and Library Production Under Thermal Stress

With a melting point of 280 °C and room‑temperature storage stability, this building block is suited for automated parallel synthesis platforms that employ elevated temperatures (e.g., microwave‑assisted reactions at 150–200 °C). The 1,2,3,4‑isomer, melting at 168 °C, may undergo phase change or accelerated decomposition under identical conditions, leading to variable yields and impurity profiles in library production .

Leukotriene and Lipoxygenase Inhibitor Lead Optimization

The 5,6,7,8‑tetrahydroquinoline scaffold forms the core of patented leukotriene synthesis and lipoxygenase inhibitors (US4576949A). Research groups pursuing anti‑inflammatory or anti‑allergic indications within this mechanism‑of‑action class should procure the 5,6,7,8‑isomer specifically, as the 1,2,3,4‑isomer directs toward the unrelated MCL‑1 oncology target space and will not support structure‑activity relationship continuity within lipoxygenase programs [2].

Laboratories with Simplified Chemical Hygiene Infrastructure

Institutions with limited chemical hygiene resources or those operating under strict safety thresholds benefit from the Warning (H302) classification of the 5,6,7,8‑isomer, compared to the Danger (H301) classification of the 1,2,3,4‑isomer. The absence of a 'Danger' signal reduces the administrative burden associated with procurement, storage, and waste disposal, making this compound the safer choice for academic teaching laboratories and core facilities .

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